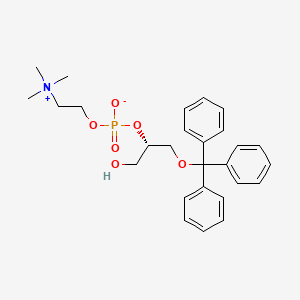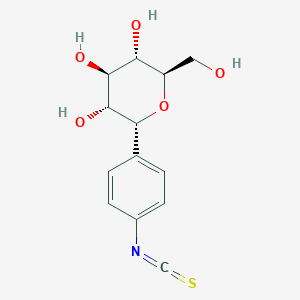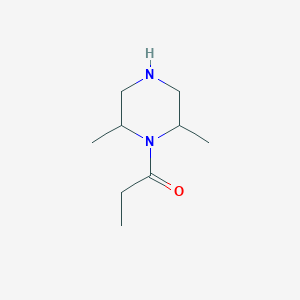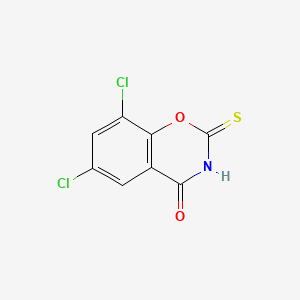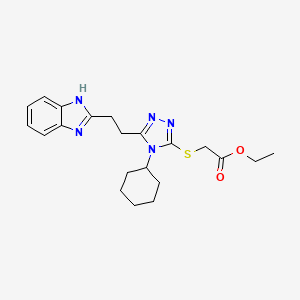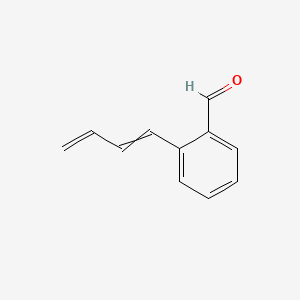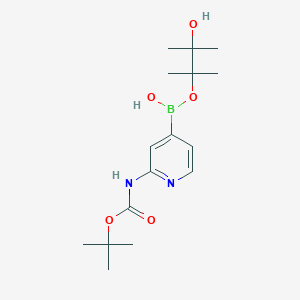
Boc-2-Aminopyridine-4-boronicacidpinacolester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-2-Aminopyridine-4-boronicacidpinacolester: is a boronic acid derivative that is widely used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The compound has the molecular formula C16H27BN2O5 and a molecular weight of 338.2 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods: Industrial production methods for Boc-2-Aminopyridine-4-boronicacidpinacolester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-2-Aminopyridine-4-boronicacidpinacolester primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Catalysts: Palladium complexes (e.g., Pd(PPh3)4)
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: Boc-2-Aminopyridine-4-boronicacidpinacolester is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for constructing biaryl structures, which are common in many natural products and pharmaceuticals .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to synthesize molecules with potential therapeutic properties. It is involved in the development of kinase inhibitors, which are important in cancer treatment .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of high-performance materials .
Mécanisme D'action
The mechanism of action of Boc-2-Aminopyridine-4-boronicacidpinacolester in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic acid pinacol ester and the halide substrate by the palladium catalyst .
Comparaison Avec Des Composés Similaires
- 2-Aminopyridine-4-boronic acid pinacol ester
- 3-Pyridineboronic acid pinacol ester
- 4-Aminophenylboronic acid hydrochloride
- 3-Aminophenylboronic acid
- 4-Nitrophenylboronic acid
Uniqueness: Boc-2-Aminopyridine-4-boronicacidpinacolester is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in cross-coupling reactions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection steps are required .
Propriétés
Formule moléculaire |
C16H27BN2O5 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]borinic acid |
InChI |
InChI=1S/C16H27BN2O5/c1-14(2,3)23-13(20)19-12-10-11(8-9-18-12)17(22)24-16(6,7)15(4,5)21/h8-10,21-22H,1-7H3,(H,18,19,20) |
Clé InChI |
ZVYRJZWPPRVOAH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


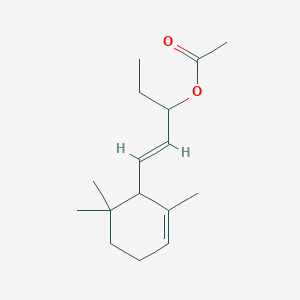
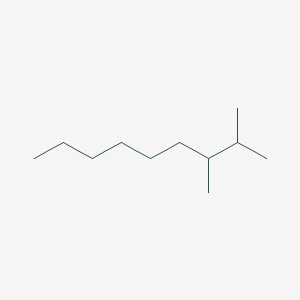
![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
